Sigma-2 Radioligand 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

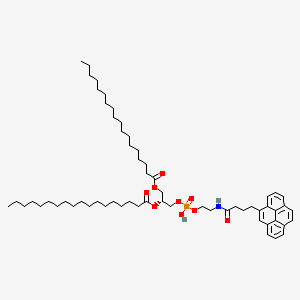

Sigma-2 Radioligand 1 is a selective ligand for the sigma-2 receptor, a protein that has been identified as a biomarker for tumor cell proliferation. This compound is used primarily in scientific research to study the sigma-2 receptor’s role in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 as solvents and surfactants . The reaction conditions typically include mixing these components with the core structure and then adding deionized water to achieve the desired concentration .

Industrial Production Methods: Industrial production of Sigma-2 Radioligand 1 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions: Sigma-2 Radioligand 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and selectivity for the sigma-2 receptor .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product stability .

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced properties, such as increased binding affinity and improved biodistribution in biological systems .

Scientific Research Applications

Sigma-2 Radioligand 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding properties and pharmacological profiles of sigma-2 receptors . In biology, it helps elucidate the role of sigma-2 receptors in cellular processes, such as apoptosis and cell proliferation . In medicine, this compound is employed in imaging studies to visualize tumors and assess their proliferative status using techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) . Additionally, it has potential therapeutic applications in treating diseases like cancer and Alzheimer’s disease .

Mechanism of Action

Sigma-2 Radioligand 1 exerts its effects by binding to the sigma-2 receptor, which is a transmembrane protein involved in various cellular pathways . The binding of this compound to the sigma-2 receptor modulates the receptor’s activity, leading to changes in cellular processes such as cholesterol trafficking, lipoprotein internalization, and apoptosis . The molecular targets and pathways involved include the interaction with progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein (LDL) receptor .

Comparison with Similar Compounds

Sigma-2 Radioligand 1 is unique in its high selectivity and binding affinity for the sigma-2 receptor compared to other similar compounds . Similar compounds include other sigma-2 receptor ligands, such as [18F]ISO-1 and CB-64D . These compounds also target the sigma-2 receptor but may differ in their binding affinities, biodistribution, and pharmacological profiles . This compound stands out due to its superior imaging capabilities and potential therapeutic applications .

Conclusion

This compound is a valuable compound in scientific research, offering insights into the role of sigma-2 receptors in various diseases. Its unique properties and high selectivity make it an essential tool for studying cellular processes and developing potential therapeutic applications.

Properties

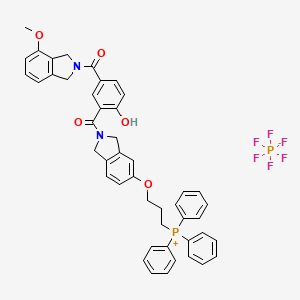

Molecular Formula |

C24H30FN3O3 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

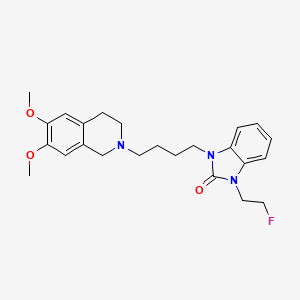

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-(2-fluoroethyl)benzimidazol-2-one |

InChI |

InChI=1S/C24H30FN3O3/c1-30-22-15-18-9-13-26(17-19(18)16-23(22)31-2)11-5-6-12-27-20-7-3-4-8-21(20)28(14-10-25)24(27)29/h3-4,7-8,15-16H,5-6,9-14,17H2,1-2H3 |

InChI Key |

BJPCFIBNHQQLQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCCCN3C4=CC=CC=C4N(C3=O)CCF)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)

![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)